

E7130 Synthesis Purity: Technical Support Center

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Compound of Interest

Compound Name: E7130

Cat. No.: B10860285

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of **E7130**. The information is designed to help improve the purity of the synthesized compound by addressing common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the target purity for GMP-grade **E7130**?

A1: The goal for Good Manufacturing Practice (GMP) grade **E7130** is a purity of greater than 99.8%.^{[1][2]} Collaborative efforts between Harvard University and Eisai have successfully produced **E7130** at a purity of 99.8% and 99.81% on a gram scale without the need for final purification by HPLC.^{[1][3][4][5][6]}

Q2: What are the most likely types of impurities in the synthesis of **E7130**?

A2: Given the complex structure of **E7130**, which contains 31 chiral centers, the most probable impurities are diastereomers.^{[3][4][5]} In earlier generation syntheses of related halichondrin compounds, the formation of various byproducts, including stereoisomers, necessitated cumbersome purification steps like HPLC.^{[7][8]} Other potential impurities could arise from incomplete reactions or side reactions common in multi-step organic synthesis.

Q3: How was the high purity of **E7130** achieved without final HPLC purification in the gram-scale synthesis?

A3: The high purity was achieved through a meticulously designed and optimized multi-generational synthetic route.[7][8] A key innovation in the third-generation synthesis was altering the coupling site of the two large molecular fragments. This strategic change, utilizing a novel Zr/Ni mediated ketone coupling, simplified the final deprotection and cyclization steps, which in turn minimized the formation of stereoisomeric byproducts.[8]

Q4: What is the mechanism of action of **E7130**?

A4: **E7130** has a dual mechanism of action. Firstly, it is a potent microtubule dynamics inhibitor, which disrupts cell division and leads to apoptosis in cancer cells.[4][9][10] Secondly, it modulates the tumor microenvironment by increasing intratumoral CD31-positive endothelial cells and reducing α -SMA-positive cancer-associated fibroblasts (CAFs).[4][9][11][12]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution	Relevant Analytical Techniques
Low final product purity (<99%) with multiple unidentifiable peaks in chromatogram.	Formation of diastereomers due to non-optimal reaction conditions in stereocenter-forming steps.	Review and optimize the reaction conditions (temperature, solvent, catalyst) for all stereoselective reactions. Ensure the chiral purity of all starting materials and reagents.	Chiral HPLC, Capillary Electrophoresis (CE) [3] [9] [13] [14]
Presence of a significant byproduct with a similar mass to the desired product.	Incomplete coupling or side reactions during fragment assembly, such as in the Nozaki-Hiyama-Kishi (NHK) reaction.	For the NHK reaction, ensure the purity of the chromium(II) chloride and control the concentration of the nickel(II) chloride co-catalyst to avoid side reactions like direct alkene coupling. [11]	LC-MS/MS for identification of byproducts.
Broad or tailing peaks in the chromatogram of the final product.	Presence of closely related impurities or conformational isomers.	Employ high-resolution chromatographic techniques for purification of intermediates. Consider alternative purification methods such as recrystallization or supercritical fluid chromatography (SFC) for intermediates.	High-resolution HPLC, SFC.

Inconsistent yields and purity between batches.	Variability in reagent quality or reaction setup.	Standardize all experimental parameters, including reagent sources, purification of solvents, and reaction times. Implement strict quality control on all starting materials.	Stringent in-process controls using TLC, LC-MS, and NMR.
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Quantitative Data on E7130 Synthesis and Purity

Synthesis Scale	Quantity Produced	Purity	Final Purification Method	Reference
Milligram-scale (First generation)	1.6 mg	Not specified, required HPLC	HPLC	[7]
Gram-scale (Third generation)	11.5 g	99.8%	None (crystallization implied)	[1]
Gram-scale (Third generation)	11.5 g	99.81%	None (crystallization implied)	[3] [4] [5] [6]
Precursor (C52-halichondrin-B alcohol)	19.5 g	99.84%	Total synthesis	[15]

Key Experimental Protocol

Purity Determination by Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

This protocol is adapted from a method developed for the quantification of **E7130** in plasma and can be modified for purity assessment of the synthesized compound.^[15]

- Chromatographic System: Waters ACQUITY UPLC system.
- Column: Waters ACQUITY UPLC BEH C18, 1.7 μm (2.1 x 50 mm).
- Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.
- Mobile Phase B: Methanol.
- Flow Rate: 0.5 mL/min.
- Elution: A gradient elution program should be optimized to achieve separation of the main peak from any potential impurities.
- Detection: High-resolution mass spectrometry (HRMS) to identify and quantify the parent compound and any impurities based on their mass-to-charge ratio.
- Sample Preparation: Dissolve a precisely weighed sample of the synthesized **E7130** in an appropriate solvent (e.g., methanol) to a known concentration.

Visualizations

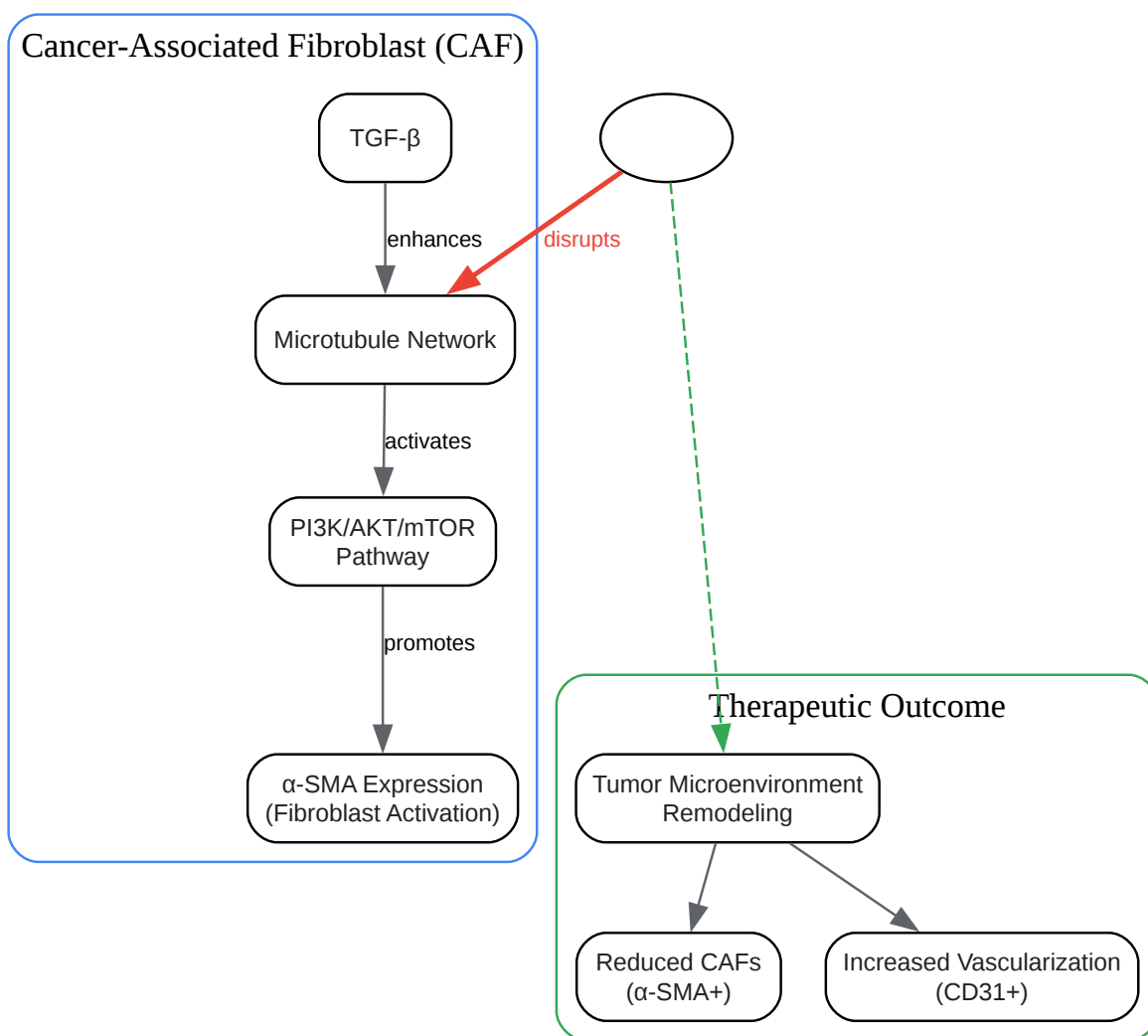
Experimental Workflow for E7130 Purity Analysis



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Caption: Workflow for determining the purity of synthesized **E7130**.

Signaling Pathway of E7130 in the Tumor Microenvironment



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Caption: **E7130's** impact on the tumor microenvironment signaling.

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